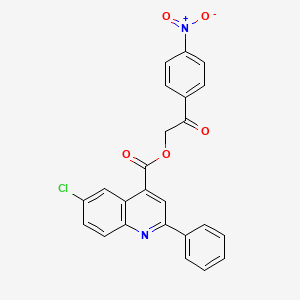

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

Description

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic quinoline-based organic compound characterized by a nitro-substituted phenyl ester and a chlorophenyl-quinoline core. The quinoline scaffold is substituted with a chlorine atom at position 6 and a phenyl group at position 2, while the ester moiety features a 4-nitrophenyl group. This compound is hypothesized to exhibit biological activities such as antimicrobial or anticancer properties, based on the pharmacological profiles of structurally related quinoline derivatives .

Properties

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClN2O5/c25-17-8-11-21-19(12-17)20(13-22(26-21)15-4-2-1-3-5-15)24(29)32-14-23(28)16-6-9-18(10-7-16)27(30)31/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARVWLPLBPGNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361892 | |

| Record name | 2-(4-nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355420-43-8, 6623-37-6 | |

| Record name | 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355420-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITROPHENYL)-2-OXOETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde, 6-chloro-2-phenylquinoline-4-carboxylic acid, and ethyl oxalyl chloride.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Applications

One of the primary areas of research for this compound is its potential as an antibiotic . Studies have indicated that it exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, which are notorious for causing difficult-to-treat infections. The mechanism of action is believed to involve interference with bacterial enzymes, disrupting essential cellular processes.

Anticancer Properties

Research into the anticancer properties of quinoline derivatives suggests that compounds like 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate may inhibit tumor growth by inducing apoptosis in cancer cells. The structural modifications in the quinoline framework can significantly affect the pharmacodynamics and pharmacokinetics, enhancing therapeutic efficacy against various cancer types.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where various reagents and conditions are optimized to yield the desired product. Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the synthesis process and confirming product identity. High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are utilized for further characterization .

Potential Applications in Drug Development

Given its promising biological activities, this compound is being explored for incorporation into new therapeutic agents. Its unique structural features make it a candidate for modifications that could enhance its efficacy or reduce toxicity. Research is ongoing to evaluate its effectiveness in combination therapies or as a lead compound for developing novel antibiotics or anticancer drugs .

Case Study 1: Antibiotic Efficacy

In a recent study, the effectiveness of this compound against MRSA was evaluated using various microbiological assays. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a new antibiotic agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of quinoline derivatives, including this compound. It was found to induce apoptosis in human cancer cell lines through mitochondrial pathways, suggesting a mechanism that could be exploited for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is highlighted through comparisons with analogous compounds (Table 1). Key differences lie in substituent groups, molecular weights, and bioactivity profiles.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

*Bioactivity inferred from structural analogs.

Structural Differences and Electronic Effects

- Nitro Group vs.

- Chlorophenyl-Quinoline Core: The 6-chloro-2-phenylquinoline core distinguishes the target compound from analogs with methyl or bromo substituents (e.g., ). Chlorine increases electronegativity and may improve binding to hydrophobic enzyme pockets .

Physicochemical Properties

- Lipophilicity : The nitro group increases logP (lipophilicity) compared to methoxy-substituted analogs (e.g., XLogP3 = 5.9 in vs. ~4.5 for methoxy derivatives), suggesting improved membrane permeability .

- Molecular Weight: The target compound’s weight (~486 g/mol) falls within the range of bioactive quinolines, which typically prioritize molecular weights <500 g/mol for optimal bioavailability .

Biological Activity

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic compound with notable potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. Its complex structure, characterized by a quinoline moiety and various functional groups, suggests diverse biological activities.

- Molecular Formula : C24H15ClN2O5

- Molecular Weight : 446.84 g/mol

- Density : 1.397 g/cm³

- Boiling Point : 678.7 °C at 760 mmHg

- Flash Point : 364.3 °C

Research indicates that compounds with similar structures to this compound may act as inhibitors of histone deacetylases (HDACs), which are critical targets in cancer therapy. HDAC inhibition can lead to altered gene expression associated with tumor suppression and differentiation.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. The structural features of this compound suggest it may inhibit cancer cell proliferation through multiple mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth by disrupting cell cycle progression.

A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, indicating a promising therapeutic potential for this class of compounds .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Preliminary assays showed strong binding affinities to MRSA proteins, suggesting effective antibacterial activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of quinoline derivatives, several compounds showed promising results in vitro against breast and colon cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against MRSA, where the compound demonstrated significant inhibition compared to standard antibiotics like ampicillin and gentamicin. This suggests its potential as a novel antibiotic candidate.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via condensation of substituted benzaldehydes with amines, followed by esterification or coupling reactions. For example:

Quinoline Core Formation : Use a Doebner-Miller reaction or Friedländer synthesis to assemble the 6-chloro-2-phenylquinoline moiety .

Esterification : React the quinoline-4-carboxylic acid derivative with 2-(4-nitrophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ester bond .

Optimization : Maximize yields by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 acid:alkylating agent). Purification via column chromatography (silica gel, hexane/EtOAc) improves purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.